Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride
Overview
Description
Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride, also known as EDAC or EDC, is a water-soluble carbodiimide . It is typically employed in the 4.0-6.0 pH range and is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .
Synthesis Analysis
EDAC is generally utilized as a carboxyl activating agent for amide bonding with primary amines . It can activate carboxyl residues for their reaction with primary amines to form O-acylisourea as a reaction intermediate .Molecular Structure Analysis
The molecular formula of EDAC is C8H17N3·HCl . It forms an amine-reactive O-acylisourea intermediate that quickly reacts with an amino group to form an amide bond .Chemical Reactions Analysis
EDAC reacts with a carboxyl group first and forms an amine-reactive O-acylisourea intermediate. This intermediate quickly reacts with an amino group to form an amide bond .Physical and Chemical Properties Analysis
EDAC is a white crystalline powder that is extremely hygroscopic . It is soluble in water and ethanol . The melting point is between 110-115 °C .Scientific Research Applications
Pharmacological Characterization
Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino] phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride, closely related to your compound of interest, has been characterized as a β3-adrenoceptor agonist potentially useful for the treatment of preterm labor. This compound, along with its metabolite, exhibits high affinity for β3-adrenoceptors and inhibits spontaneous contractions in human myometrial strips, indicating potential therapeutic applications in mammals during preterm labor (Croci et al., 2007).
Antimicrobial Activity
A series of compounds, including 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates, which are structurally similar to your compound, have shown promising activity against mycobacterial species. These compounds were found to be more effective against M. avium subsp. paratuberculosis and M. intracellulare than standard antimicrobials like ciprofloxacin and isoniazid (Tengler et al., 2013).
Peptide Synthesis
Ethyl 2-benzoyl-3-dimethylaminopropenoate and similar compounds have been used as reagents for protecting amino groups in peptide synthesis. These compounds have facilitated the creation of dipeptide and tripeptide esters, demonstrating their utility in the synthesis of complex peptides (Svete et al., 1997).
Mechanism of Action
Target of Action
The primary target of Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride, also known as EDC, is the carboxyl groups present in various biological molecules . It activates these carboxyl groups to conjugate to primary amines .
Mode of Action
EDC operates by first reacting with a carboxyl group to form an amine-reactive O-acylisourea intermediate . This intermediate can quickly react with an amino group to form an amide bond, releasing an isourea by-product . The intermediate is unstable in aqueous solutions, so two-step conjugation procedures rely on N-hydroxysuccinimide (NHS) for stabilization .
Biochemical Pathways
The primary biochemical pathway affected by EDC involves the formation of amide bonds, which are crucial in peptide synthesis . It’s also used in the crosslinking of proteins to nucleic acids and the preparation of immunoconjugates .
Pharmacokinetics
It’s known that edc is water-soluble , which suggests it could have good bioavailability
Result of Action
The result of EDC’s action is the formation of amide bonds between carboxyl groups and primary amines . This can lead to the creation of peptides in peptide synthesis, the crosslinking of proteins to nucleic acids, and the formation of immunoconjugates .
Action Environment
The action of EDC is influenced by the pH of the environment. It forms an active intermediate with carboxyl groups at a pH of 4.7–6.0 . The presence of N-hydroxysuccinimide (NHS) can stabilize the active intermediate for later reaction to amines .
Future Directions
EDAC is widely used in chemical and biochemical research, particularly for its proficiency in mediating amide bond formation . It has been used in various applications such as peptide synthesis, protein crosslinking to nucleic acids, and in the preparation of immunoconjugates . Its future directions are likely to continue in these areas, with potential for new applications in related fields.
Properties
IUPAC Name |
ethyl 3-amino-4-[3-(dimethylamino)propylamino]benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2.ClH/c1-4-19-14(18)11-6-7-13(12(15)10-11)16-8-5-9-17(2)3;/h6-7,10,16H,4-5,8-9,15H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPXKHCZSQEANM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NCCCN(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220036-40-7 | |
Record name | Benzoic acid, 3-amino-4-[[3-(dimethylamino)propyl]amino]-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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